molecular formula C11H8N2O3 B1405505 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole CAS No. 135696-67-2

1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole

Cat. No.: B1405505
CAS No.: 135696-67-2
M. Wt: 216.19 g/mol
InChI Key: SDXXPGLZCDOYSZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole is a chemical compound that features a benzodioxole ring fused with an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole typically involves the acylation of 1,3-benzodioxole with an appropriate imidazole derivative. One common method is the use of a Friedel-Crafts acylation reaction, where 1,3-benzodioxole is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable heterogeneous catalysts, such as acidic resins, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting the associated biochemical pathway. In the context of anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-methylimidazole: Similar structure but with a methyl group on the imidazole ring.

    1-(1,3-Benzodioxol-5-yl)-3-ethylimidazole: Similar structure but with an ethyl group on the imidazole ring.

    1-(1,3-Benzodioxol-5-yl)-4-phenylimidazole: Similar structure but with a phenyl group on the imidazole ring.

Uniqueness

1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole is unique due to its specific combination of the benzodioxole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(imidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(13-4-3-12-6-13)8-1-2-9-10(5-8)16-7-15-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXXPGLZCDOYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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